Mass Spectrometric Discrimination vs. Unlabeled Metabolite
Monopropylheptylphthalate 6-Hydroxy-d4 provides a nominal +4 Da mass shift (m/z 326.4 vs. 322.4) relative to the native unlabeled OH-MPHP analyte, enabling baseline-resolved selected reaction monitoring (SRM) transitions without isotopic overlap or cross-talk interference . In contrast, unlabeled OH-MPHP cannot serve as an internal standard for its own quantification because it is indistinguishable from the endogenous target in the mass analyzer, requiring external calibration that fails to correct for extraction recovery losses (typically 72-119% for phthalate metabolites in environmental water) and matrix-dependent ionization suppression (RSD up to 17%) [1].
| Evidence Dimension | Mass difference for SRM discrimination |
|---|---|
| Target Compound Data | +4 Da (m/z 326.4) |
| Comparator Or Baseline | Unlabeled OH-MPHP (m/z 322.4) |
| Quantified Difference | 4 Da nominal mass shift |
| Conditions | ESI-MS/MS negative ion mode; human urine |
Why This Matters
This mass difference eliminates endogenous analyte interference, enabling accurate isotope dilution quantification without method modifications.
- [1] Assessment of endocrine disruptor pollutants and their metabolites in environmental water samples using a sustainable natural deep eutectic solvent-based analytical methodology. 2023. View Source
